2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride
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Overview
Description
2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a benzyl group and a dimethylamino group. It is often used in various fields such as chemistry, biology, medicine, and industry due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Substitution with Benzyl Group: The benzimidazole core is then alkylated with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethylamine, benzyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: Known for its use as a photoinitiator in polymerization reactions.
2-Benzyl-1-(4-morpholinophenyl)-1-butanone: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
2-Benzyl-1-(2-(dimethylamino)-1-methylethyl)benzimidazole hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.
Properties
CAS No. |
6653-89-0 |
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Molecular Formula |
C19H24ClN3 |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23N3.ClH/c1-15(14-21(2)3)22-18-12-8-7-11-17(18)20-19(22)13-16-9-5-4-6-10-16;/h4-12,15H,13-14H2,1-3H3;1H |
InChI Key |
KUCDXSLTWWYIID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH+](C)C)N1C2=CC=CC=C2N=C1CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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